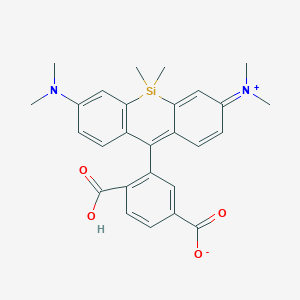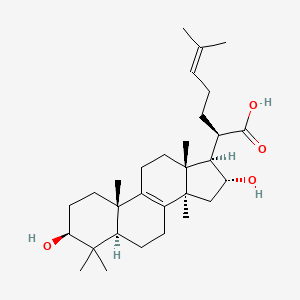![molecular formula C24H23NO3 B11936801 (2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)
(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a benzyl group, a carbamoyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of glycine derivatives and alkenes through a radical-polar crossover strategy under redox-neutral conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities. Techniques such as chromatography and crystallization are often employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid: Unique due to its specific structure and functional groups.
(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylbutanoic acid: Similar structure but with a different side chain.
(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpentanoic acid: Another similar compound with a longer side chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for unique interactions with biological and chemical systems, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C24H23NO3 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C24H23NO3/c1-16(24(27)28)12-18-8-5-9-20(14-18)22-15-19(10-11-21(22)23(25)26)13-17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3,(H2,25,26)(H,27,28)/t16-/m0/s1 |
Clé InChI |
PXRCDPVYRPKGGI-INIZCTEOSA-N |
SMILES isomérique |
C[C@@H](CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O |
SMILES canonique |
CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)

![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)
![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)






![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)


